Cas no 21271-80-7 (Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI))

Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI) structure
21271-80-7 structure
Product Name:Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI)
CAS-nummer:21271-80-7
MF:C17H16ClN5O2
MW:357.794241905212
CID:284271
PubChem ID:270936
Update Time:2025-04-19

Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI)
    • ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate
    • [8-(4-chloro-anilino)-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]-carbamic acid ethyl ester
    • [8-(4-chloro-anilino)-3-(4-chloro-phenyl)-pyrido[2,3-b]pyrazin-6-yl]-carbamic acid
    • AC1L9GYK
    • Carbamic acid, [8-[(4-chlorophenyl)amino]-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester
    • Ehtyl 8-[p-chloroanilino]-2,3-diphenylpyido[2,3-b]pyrazine-6-carbamate
    • Ethyl 8-(4-chloroanilino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-ylcarbamate
    • DTXSID20943768
    • JDINPLNYXAYCFL-UHFFFAOYSA-N
    • Ethyl 8-[p-chloroanilino]-3-methylpyrido[2,3-b]pyrazine-6-carbamate
    • Carbamic acid, [8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester
    • SCHEMBL13328058
    • 21271-80-7
    • Ethyl hydrogen [8-(4-chloroanilino)-3-methylpyrido[2,3-b]pyrazin-6-yl]carbonimidate
    • NSC-114109
    • NSC114109
    • Ethyl 8-(4-chloroanilino)-3-methylpyrido[2,3-b]pyrazin-6-ylcarbamate #
    • Inchi: 1S/C17H16ClN5O2/c1-3-25-17(24)23-14-8-13(21-12-6-4-11(18)5-7-12)15-16(22-14)20-10(2)9-19-15/h4-9H,3H2,1-2H3,(H2,20,21,22,23,24)
    • InChI-sleutel: JDINPLNYXAYCFL-UHFFFAOYSA-N
    • LACHT: ClC1C=CC(=CC=1)NC1C=C(NC(=O)OCC)N=C2C=1N=CC(C)=N2

Berekende eigenschappen

  • Exacte massa: 357.09948
  • Monoisotopische massa: 357.099
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 5
  • Complexiteit: 447
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 89Ų

Experimentele eigenschappen

  • Dichtheid: 1.411
  • Kookpunt: 471.2°C at 760 mmHg
  • Vlampunt: 238.8°C
  • Brekindex: 1.701
  • PSA: 89.03
Aanbevolen leveranciers
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd